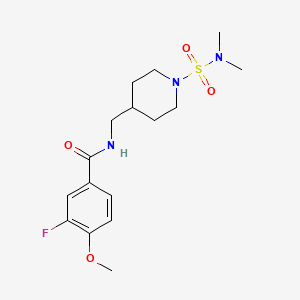

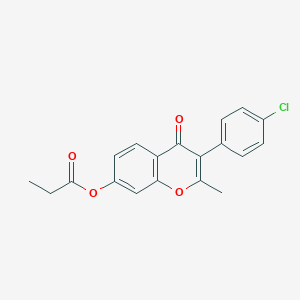

1,3-Bis(2-methoxyphenyl)-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

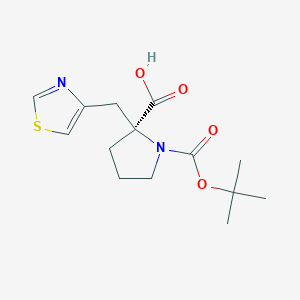

1,3-Bis(2-methoxyphenyl)-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione (BDMT) is an organic compound that is widely used in scientific research applications. It is a heterocyclic compound consisting of a nitrogen and two sulfur atoms, with a thiophene ring and two methoxy phenyl groups. BDMT is a highly reactive compound, making it a useful reagent for a variety of reactions. It has been used in the synthesis of various organic compounds, and has been studied for its potential applications in medicine and biochemistry.

Scientific Research Applications

Synthesis of Heterocycles Compounds structurally related to "1,3-Bis(2-methoxyphenyl)-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione" have been utilized in the synthesis of five and six-membered heterocycles, demonstrating their versatility as synthons in organic chemistry. For example, 1-Bis(methoxy)-4-bis(methylthio)-3-buten-2-one has been shown to be an efficient regiospecific synthon for synthesizing a variety of heterocycles including pyrazoles, isoxazoles, pyrimidines, pyridones, and pyridines through cyclocondensation reactions (Mahata et al., 2003).

Photovoltaic Applications Compounds featuring thiophene cores with arylamine side groups have shown promising applications in photovoltaic devices. Notably, these compounds have been used as hole-transporting materials in perovskite-based solar cells, achieving power conversion efficiencies up to 15.4%, highlighting their potential as cost-effective alternatives to traditional materials (Li et al., 2014).

Organic Field-Effect Transistors and Memory Elements The phenylene-thiophene oligomers synthesized for lasing applications also hold promise for use in organic field-effect transistors (OFETs) and solution-fabricated nonvolatile transistor memory elements. These compounds exhibit high carrier mobilities and the ability to form reversible, tunable, and stable memory effects, even when solution-cast, indicating their potential for advanced electronic applications (Mushrush et al., 2003).

Fluorescent Chemosensors A multi-responsive vanilinyl-p-cresol diformyl Schiff base fluorescent chemosensor, capable of detecting Zn2+, Cd2+, and I− ions, showcases the utility of related compounds in sensing applications. This demonstrates their potential in environmental monitoring and the development of advanced sensing technologies (Purkait et al., 2018).

properties

IUPAC Name |

1,3-bis(2-methoxyphenyl)-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N2O5S/c1-29-19-11-5-3-9-17(19)24-21(26)16(14-15-8-7-13-31-15)22(27)25(23(24)28)18-10-4-6-12-20(18)30-2/h3-14H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKHYIOIQNBBAIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C(=O)C(=CC3=CC=CS3)C(=O)N(C2=O)C4=CC=CC=C4OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Prop-2-ynylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2705677.png)

![(2E)-3-(4-fluorophenyl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]prop-2-enamide](/img/structure/B2705681.png)

![2-Ethyl-5-((4-methylpiperazin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2705689.png)

![1-(Iodomethyl)-5-(phenylmethoxymethyl)-2-oxabicyclo[3.1.1]heptane](/img/structure/B2705690.png)

![N-(cyanomethyl)-4-[4-(propan-2-yl)piperazin-1-yl]-N-propylbenzamide](/img/structure/B2705695.png)

![benzyl 2-(4-isopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate](/img/structure/B2705696.png)